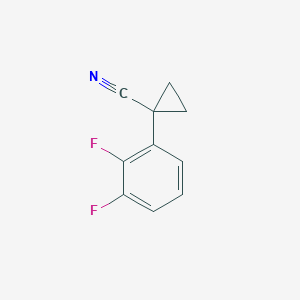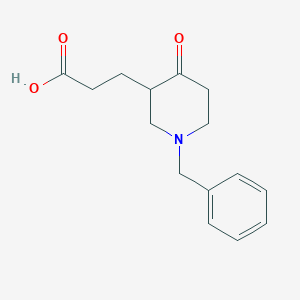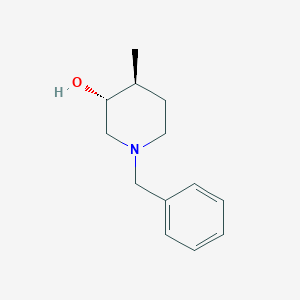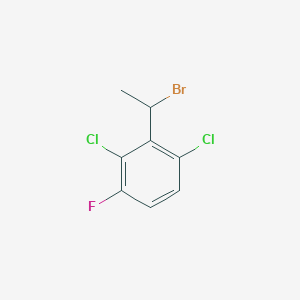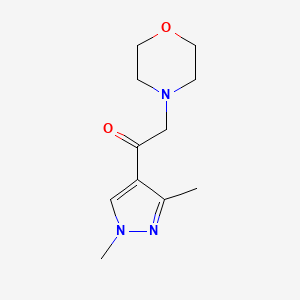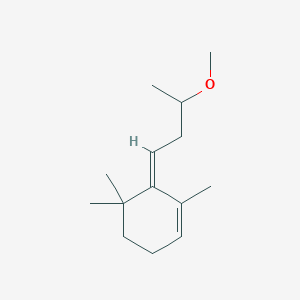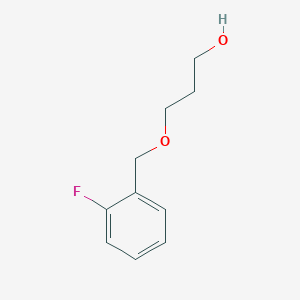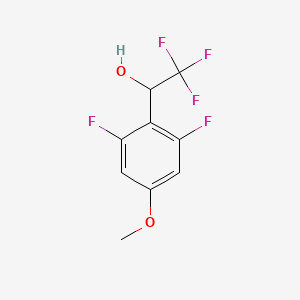
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with trifluoroacetaldehyde under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol finds applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to its unique combination of fluorine atoms and methoxy group. Similar compounds include:
2,6-Difluoro-4-methoxyphenylboronic acid: Used in similar synthetic applications but lacks the trifluoroethanol moiety.
2,6-Difluoro-4-methoxybenzaldehyde: Shares the difluoro and methoxy groups but differs in its aldehyde functionality.
Properties
Molecular Formula |
C9H7F5O2 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8,15H,1H3 |
InChI Key |
CPQTUCBNFQJCNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
